molecular formula C18H16N2O B297857 1-(3-phenoxypropyl)-1H-indole-3-carbonitrile

1-(3-phenoxypropyl)-1H-indole-3-carbonitrile

Cat. No.: B297857
M. Wt: 276.3 g/mol
InChI Key: AGPINAKWCPQLMO-UHFFFAOYSA-N
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Description

1-(3-phenoxypropyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenoxypropyl group attached to the indole ring, which can influence its chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-phenoxypropyl)-1H-indole-3-carbonitrile typically involves the following steps:

Chemical Reactions Analysis

1-(3-phenoxypropyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-phenoxypropyl)-1H-indole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-phenoxypropyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxypropyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

1-(3-phenoxypropyl)-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indole core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-(3-phenoxypropyl)indole-3-carbonitrile

InChI

InChI=1S/C18H16N2O/c19-13-15-14-20(18-10-5-4-9-17(15)18)11-6-12-21-16-7-2-1-3-8-16/h1-5,7-10,14H,6,11-12H2

InChI Key

AGPINAKWCPQLMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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